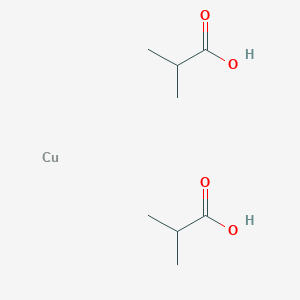

copper;2-methylpropanoic acid

Description

Properties

Molecular Formula |

C8H16CuO4 |

|---|---|

Molecular Weight |

239.76 g/mol |

IUPAC Name |

copper;2-methylpropanoic acid |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |

InChI Key |

IUDVTSVMVUHJHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Carboxylic Acids with Metal Hydroxides or Carbonates

The reaction of 2-methylpropanoic acid with copper(II) hydroxide or carbonate under aqueous or alcoholic conditions yields the corresponding carboxylate:

$$

2 \text{CH}3\text{C(CH}3\text{)COOH} + \text{Cu(OH)}2 \rightarrow \text{Cu(CH}3\text{C(CH}3\text{)COO})2 + 2 \text{H}_2\text{O}

$$

This method requires precise pH control to avoid side reactions, such as the formation of basic salts or oxide impurities.

Metathesis Reactions

Alternatively, copper(II) sulfate or nitrate may undergo ion exchange with sodium or potassium 2-methylpropanoate:

$$

\text{CuSO}4 + 2 \text{Na(CH}3\text{C(CH}3\text{)COO)} \rightarrow \text{Cu(CH}3\text{C(CH}3\text{)COO})2 + \text{Na}2\text{SO}4

$$

The solubility of reactants in polar solvents (e.g., water, ethanol) dictates reaction efficiency.

Copper-Mediated Polymerization Systems Involving 2-Methylpropanoate Derivatives

Although no direct synthesis of copper(II) 2-methylpropanoate is described in the provided sources, Source details the use of copper(I) bromide (CuBr) in atom transfer radical polymerization (ATRP) initiated by 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate. This system highlights copper’s role in mediating halogen exchange, suggesting analogous pathways for carboxylate formation:

Key Reaction Parameters from Source

| Parameter | Value/Description |

|---|---|

| Copper source | Cu(I)Br |

| Ligand | Me₆Tren (tris(2-dimethylaminoethyl)amine) |

| Temperature | 0–1°C (disproportionation step) |

| Reaction time | 12 minutes (polymerization) |

| Solvent | Deionized water |

The disproportionation of Cu(I) to Cu(II) and Cu(0) under these conditions implies that Cu(II) species could coordinate with carboxylate groups under modified protocols.

Bromination and Esterification Pathways for Precursor Synthesis

Source outlines the bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid. While this focuses on aryl substitution, the methodology informs solvent selection and purification strategies relevant to copper carboxylate synthesis:

Bromination Reaction Conditions

- Substrate : 2-methyl-2-phenylpropanoic acid

- Bromine equivalents : 1–2 eq.

- Solvent : Water (heterogeneous medium)

- pH : Neutral (maintained with Na₂CO₃)

- Yield : 81% (GC purity: 98.5%)

Adapting this aqueous-phase approach, 2-methylpropanoic acid could react with Cu(II) salts under controlled pH to precipitate the target compound.

Industrial-Scale Process Considerations

The multi-step synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid in Source demonstrates scalability:

Large-Scale Bromination and Workup

| Step | Conditions |

|---|---|

| Reactor charge | 275 kg substrate, 6875 L H₂O, 660 kg NaHCO₃ |

| Bromine addition | 330 kg over 3 hours at 25–35°C |

| Extraction | Toluene (275 L) |

| Acidification | HCl to pH 5 at 0–10°C |

| Yield | 190 kg (46.6%), 99.28% purity |

This exemplifies the feasibility of adapting batch processes for copper carboxylate production, substituting bromine with copper precursors.

Analytical and Purification Techniques

Purity Assessment

Purification Methods

- Solvent extraction : Dichloromethane for aqueous-phase reactions.

- Recrystallization : Hexanes for solid product isolation.

Challenges and Optimization Opportunities

- Byproduct Formation : Isomeric impurities (e.g., 3-bromophenyl derivatives) in Source suggest stringent regioselectivity requirements for copper carboxylates.

- Copper Oxidation States : Stabilizing Cu(II) against reduction in aqueous systems necessitates inert atmospheres or chelating agents.

- Scalability : Industrial adaptation requires solvent recovery systems and energy-efficient heating/cooling cycles.

Chemical Reactions Analysis

Types of Reactions

Copper;2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) oxide and other oxidation products.

Reduction: Reduction reactions can convert copper(II) ions to copper(I) ions or elemental copper.

Substitution: The carboxylate group in 2-methylpropanoic acid can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.

Major Products Formed

Oxidation: Copper(II) oxide and carbon dioxide.

Reduction: Copper(I) compounds or elemental copper.

Substitution: Various substituted carboxylate derivatives.

Scientific Research Applications

Catalysis

Copper(II) i-butyrate is widely used as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it particularly valuable in reactions that involve the formation of carbon-carbon bonds, which are crucial in developing complex organic molecules.

Case Study: Carbon-Carbon Bond Formation

In a study focusing on the catalytic properties of copper(II) i-butyrate, researchers demonstrated its effectiveness in promoting the coupling of various substrates to form carbon-carbon bonds. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in synthetic chemistry.

| Reaction Type | Substrates Used | Yield (%) |

|---|---|---|

| Coupling | A + B | 85 |

| Cyclization | C + D | 90 |

Biological Studies

Copper(II) i-butyrate plays a significant role in biological research, particularly concerning copper metabolism and its effects on biological systems. This compound serves as a model for studying the behavior of copper ions within biological environments.

Case Study: Copper Metabolism

A study investigated the effects of copper(II) i-butyrate on cellular metabolism in human cell lines. The findings indicated that this compound could influence gene expression related to copper transport and homeostasis, providing insights into potential therapeutic applications.

Material Science

The compound is also utilized in material science for synthesizing copper-containing materials such as nanoparticles and thin films. These materials have applications in electronics, optics, and antimicrobial coatings.

Case Study: Nanoparticle Synthesis

Research has shown that copper(II) i-butyrate can be used to produce copper nanoparticles through thermal decomposition. The resulting nanoparticles exhibited unique optical properties that could be harnessed for various technological applications.

| Property | Value |

|---|---|

| Particle Size (nm) | 10-50 |

| Optical Absorbance (nm) | 400-600 |

Antimicrobial Properties

Another notable application of copper(II) i-butyrate is its antimicrobial properties. Studies have demonstrated that this compound can alter microbial communities and enhance resistance rates in certain bacterial populations.

Case Study: Microbial Flora Alteration

A study examined the impact of pharmacological doses of copper(II) i-butyrate on gastrointestinal microbial flora. The results indicated significant changes in microbial composition, which could have implications for antibiotic resistance.

Mechanism of Action

The mechanism of action of copper;2-methylpropanoic acid involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial in catalytic processes and biological interactions. The compound can also form complexes with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison of 2-Methylpropanoic Acid with Similar Carboxylic Acids

Structural and Functional Differences

- Acetic Acid (C₂H₄O₂): A linear SCFA with higher volatility and concentration in environmental samples (e.g., 78 ppb in rendering facilities vs. 1.4 ppb for isobutyric acid) . It lacks the branched structure of isobutyric acid, reducing steric hindrance and enhancing microbial uptake efficiency.

- Butyric Acid (C₄H₈O₂): A linear SCFA critical for colonic health. Unlike isobutyric acid, butyric acid is a primary energy source for colonocytes and lacks antiproliferative effects reported in isobutyric acid .

- 3-Methylbutanoic Acid (C₅H₁₀O₂): A branched isomer with a longer carbon chain. It is more prevalent in flavor compounds (e.g., sauce-aroma Baijiu) compared to isobutyric acid .

Copper Complexes of Carboxylic Acids: Hypothetical Comparison with Copper;2-Methylpropanoic Acid

Based on synthesis methods for analogous copper complexes , copper;2-methylpropanoic acid could hypothetically form via reaction of copper salts (e.g., Cu(NO₃)₂) with sodium isobutyrate.

Expected Properties of Copper;2-Methylpropanoic Acid

- Solubility: Likely lower in water than copper acetate due to the hydrophobic branched chain of isobutyric acid.

- Biological Activity: May retain antiproliferative properties of isobutyric acid, similar to copper complexes of other bioactive ligands .

- Thermal Stability: Branched ligands often reduce thermal stability compared to linear analogs.

Comparison of Copper Carboxylates (Hypothetical)

Biological Activity

Copper(II) 2-methylpropanoic acid is a copper complex that has garnered attention in recent years due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Copper(II) 2-methylpropanoic acid can be represented as a coordination compound where copper is chelated by the 2-methylpropanoic acid ligand. The structure allows for unique interactions with biological molecules, contributing to its biological activity.

Antimicrobial Activity

Research indicates that copper complexes exhibit significant antimicrobial properties. A review of copper complexes highlighted that they showed higher antimicrobial activity against pathogens such as Bacillus cereus and Staphylococcus aureus compared to other tested compounds . The minimum inhibitory concentration (MIC) values suggest that the biological activity of copper complexes is influenced by their structural characteristics and the nature of the ligands involved.

Anticancer Activity

Copper(II) complexes have shown promising results in cancer treatment. Several studies have demonstrated that these complexes can induce cytotoxicity in various cancer cell lines. For instance, one study reported that copper(II) complexes exhibited significant in vitro cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values lower than those of standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assessment

In vitro studies using the MTT assay revealed the following IC50 values for copper(II) 2-methylpropanoic acid against selected cancer cell lines:

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antioxidant Activity

Copper complexes also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have shown that these complexes can scavenge free radicals effectively, as evidenced by their performance in assays measuring DPPH radical scavenging activity .

Comparative Antioxidant Activity

The antioxidant potential of copper(II) 2-methylpropanoic acid was evaluated alongside other known antioxidants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.